

Mipafox: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Mipafox*

Cat. No.: *B020552*

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Abstract

Mipafox, an organophosphate insecticide, is a potent and irreversible inhibitor of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Mipafox**. It details its mechanism of action, toxicological profile, and the signaling pathways it perturbs. Furthermore, this document outlines key experimental protocols for the synthesis, enzymatic inhibition assays, and toxicological evaluation of **Mipafox**, offering a valuable resource for researchers in toxicology, neurobiology, and drug development.

Chemical and Physical Properties

Mipafox, systematically named N,N'-Di(propan-2-yl)phosphorodiamidic fluoride, is a crystalline solid.^[1] Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N,N'-Di(propan-2-yl)phosphorodiamidic fluoride	[1]
Synonyms	Isopestox, Pestox XV, N,N'-Diisopropylphosphorodiamidic fluoride	[1]
CAS Number	371-86-8	[1]
Molecular Formula	C6H16FN2OP	[1]
Molecular Weight	182.18 g/mol	[1]
Appearance	Odorless crystals	[2]
Melting Point	65 °C	[1]
Boiling Point	125 °C	[1]
Solubility in Water	80 g/L	[1]
Density	1.2 g/cm ³	[1]
Vapor Pressure	0.001 mmHg	[2]

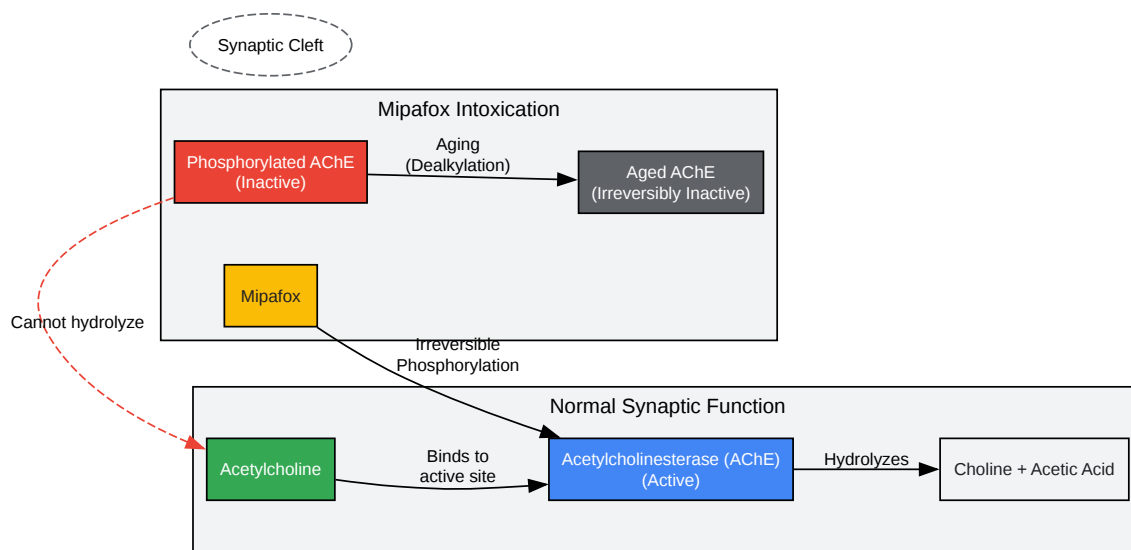
Mechanism of Action

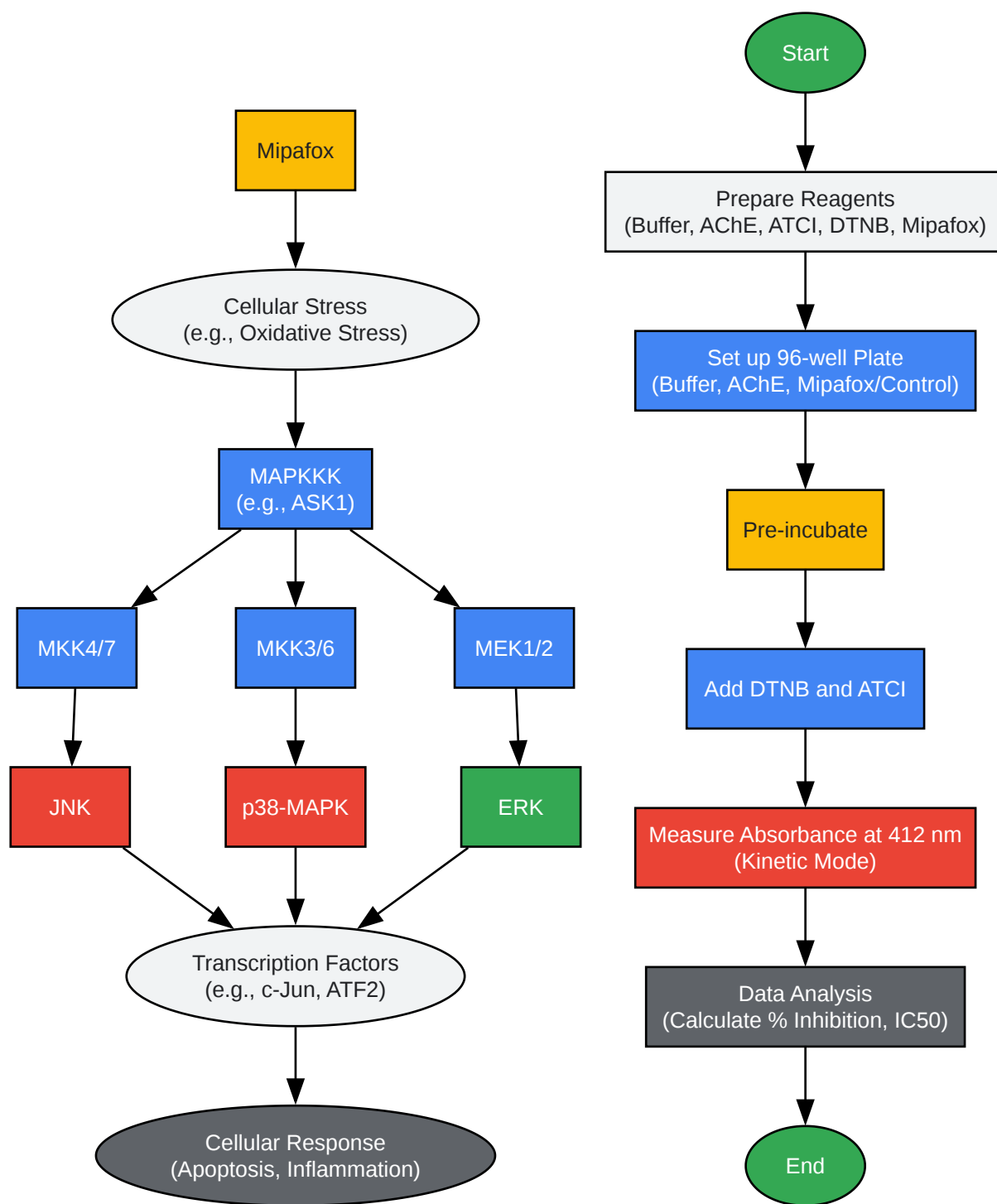
Mipafox exerts its biological effects primarily through the irreversible inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[3]

Acetylcholinesterase (AChE) Inhibition

As an organophosphate, **Mipafox** acts as a potent inhibitor of AChE. This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a process essential for terminating nerve impulses. **Mipafox** phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent acute toxic effects.[3] The process of "aging" of the inhibited enzyme, which involves the dealkylation of

the phosphoryl-enzyme complex, renders the inhibition irreversible and resistant to reactivation by standard oxime antidotes.[3]





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